molecular formula C5H10Cl2O2S B1425868 3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride CAS No. 24765-76-2

3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride

Cat. No. B1425868
CAS RN: 24765-76-2
M. Wt: 205.1 g/mol
InChI Key: CPRQLKSYBAJLSU-UHFFFAOYSA-N
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Description

3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride is a chemical compound with the CAS Number: 24765-76-2 . It has a molecular weight of 205.1 and its IUPAC name is 3-chloro-2,2-dimethyl-1-propanesulfonyl chloride . It is a liquid in its physical form .


Molecular Structure Analysis

The Inchi Code for 3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride is 1S/C5H10Cl2O2S/c1-5(2,3-6)4-10(7,8)9/h3-4H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride is a liquid at room temperature . It has a molecular weight of 205.1 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • Structural Analysis : The compound 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, which includes the 3-chloro-2,2-dimethylpropane moiety, demonstrates an arrangement where the propanamide and sulfonamide substituents are on opposite sides of the benzene ring plane. In crystals, these molecules are linked by hydrogen bonds, forming a three-dimensional network (Yalcin et al., 2012).

Spectroscopy and Complex Formation

  • Spectrophotometry : A study on 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide reveals its ability to form a stable complex with Fe(III) in the presence of surfactant sodium dodecyl sulfonate, which can be measured spectrophotometrically (L. Shu, 2011).

Quantum Chemical Studies

  • Molecular and Vibrational Analysis : A study involving a similar compound, 3,3,3-trifluoropropane-1-sulfonyl chloride, offers insights into its molecular and vibrational characteristics through experimental and theoretical approaches, highlighting the influence of hyperconjugation effects (Galván et al., 2017).

Reaction Mechanisms and Synthesis

  • Sulfonylation Reactions : The practical and safe sulfonylation of alcohols using methanesulfonyl chloride or p-toluenesulfonyl chloride is demonstrated, avoiding the production of hazardous by-products like 3-chloro-1-propyne (Tanabe et al., 1995).

Safety and Hazards

The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H314 and H335, which mean it causes severe skin burns and eye damage, and may cause respiratory irritation respectively . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-chloro-2,2-dimethylpropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O2S/c1-5(2,3-6)4-10(7,8)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRQLKSYBAJLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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